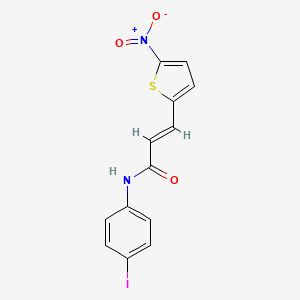

(2E)-N-(4-IODOPHENYL)-3-(5-NITROTHIOPHEN-2-YL)PROP-2-ENAMIDE

Description

Properties

IUPAC Name |

(E)-N-(4-iodophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O3S/c14-9-1-3-10(4-2-9)15-12(17)7-5-11-6-8-13(20-11)16(18)19/h1-8H,(H,15,17)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXJYLGYULZGGE-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two analogs from the provided evidence, focusing on structural, physicochemical, and functional differences.

Structural Features

Physicochemical Properties

- Molecular Weight : The target compound (~400.19 g/mol) is intermediate in size compared to the (331.81 g/mol) and (411.85 g/mol) analogs. The higher mass of the target is attributed to iodine and the nitrothiophene group.

- Solubility : The nitro group and iodine in the target may reduce aqueous solubility relative to the methoxy-containing compound, which benefits from enhanced polarity . The isobutyl group in increases lipophilicity, favoring membrane permeability .

- In contrast, the methoxy group in donates electron density, stabilizing the aromatic system .

Functional Implications

- Biotransformation: The nitro group in the target could render it susceptible to nitroreductase-mediated activation, a feature absent in the non-nitro analogs .

- Synthetic Complexity : Introducing iodine requires specialized iodination protocols, whereas chlorination/fluorination ( and ) is more straightforward .

Research Findings and Discussion

Substituent Impact on Bioactivity :

- The 5-nitrothiophen-2-yl group in the target may act as a pharmacophore for antiparasitic or antibacterial activity, leveraging nitro’s redox activity. This contrasts with the isobutyl group in , which likely enhances passive diffusion across lipid bilayers .

- The 4-iodophenyl group’s polarizability could improve binding to hydrophobic enzyme pockets compared to smaller halogens in and .

Stability Considerations :

- The target’s nitro group may reduce metabolic stability under reducing conditions, whereas the methoxy group in enhances oxidative stability .

Comparative Pharmacokinetics :

- The target’s higher molecular weight and polarity suggest slower systemic clearance compared to but faster than the bulkier compound .

Q & A

Synthesis and Optimization

Basic: What are the key steps in synthesizing (2E)-N-(4-iodophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide? The synthesis typically involves:

Intermediate Preparation : Synthesis of the 4-iodophenylamine and 5-nitrothiophene-2-carbaldehyde intermediates.

Condensation : Coupling via a Wittig or Knoevenagel reaction to form the α,β-unsaturated enamide backbone.

Purification : Column chromatography or recrystallization to isolate the pure product .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Temperature : Elevated temperatures (60–80°C) stabilize nitro groups while promoting coupling efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of iodophenyl intermediates .

- Catalysts : Palladium-based catalysts improve cross-coupling efficiency in aryl-iodide reactions .

Structural Characterization

Basic: Which analytical techniques confirm the compound’s structure?

- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies vinyl proton coupling (J = 12–16 Hz for trans-configuration), while 13C NMR confirms carbonyl (C=O) and nitro (NO2) groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 457.1) .

Advanced: How are advanced spectroscopic methods used to resolve structural ambiguities?

- 2D NMR (COSY/HSQC) : Maps proton-carbon connectivity, distinguishing overlapping aromatic signals .

- X-ray Crystallography : Resolves absolute stereochemistry and confirms E-configuration .

Biological Activity Screening

Basic: What in vitro assays evaluate its potential therapeutic activity?

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced: How is the mechanism of action studied?

- Molecular Docking : Simulates binding to targets (e.g., Keap1-Nrf2 pathway) to predict interactions .

- siRNA Knockdown : Validates target specificity by silencing suspected pathways .

Data Contradictions and Reproducibility

Advanced: How to address discrepancies in reported biological activities?

- Purity Verification : HPLC (>95% purity) and elemental analysis rule out impurities .

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, serum-free media) .

- Orthogonal Techniques : Combine fluorescence polarization and surface plasmon resonance (SPR) to cross-validate binding data .

Environmental and Stability Studies

Basic: What methods assess environmental stability?

- Hydrolysis Studies : Incubate at varying pH (2–12) to evaluate degradation half-life .

- Photodegradation : UV-Vis exposure (254–365 nm) quantifies light-induced decomposition .

Advanced: How to model ecological risk?

- QSAR Models : Predict bioaccumulation and toxicity using substituent-specific parameters (e.g., iodine’s lipophilicity) .

- Mesocosm Studies : Simulate ecosystem interactions to measure trophic transfer .

Comparative Analysis with Analogues

Basic: How does this compound compare to structurally similar enamide derivatives?

| Property | This Compound | Chlorophenyl Analogue | Fluorophenyl Analogue |

|---|---|---|---|

| Solubility | Low in H2O, high in DMSO | Moderate in DMF | High in THF |

| Biological Activity | IC50 = 1.2 µM (Nrf2) | IC50 = 5.8 µM | IC50 = 3.4 µM |

| Thermal Stability | Stable up to 150°C | Decomposes at 120°C | Stable up to 130°C |

| Data derived from analogues in . |

Advanced: What structural features enhance target selectivity?

- Iodophenyl Group : Increases hydrophobic interactions with protein pockets .

- Nitrothiophene : Electron-withdrawing effects stabilize transition states in enzyme inhibition .

Reaction Pathway Troubleshooting

Advanced: How to resolve low yields in the final coupling step?

- Byproduct Analysis : Use LC-MS to identify competing reactions (e.g., nitro group reduction) .

- Catalyst Screening : Test Pd(OAc)2 vs. PdCl2 for improved cross-coupling efficiency .

Computational Modeling

Advanced: How to integrate DFT calculations into reactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.